molecular formula C10H10N2O4S B5514058 4-(phenylsulfonyl)-2,6-piperazinedione

4-(phenylsulfonyl)-2,6-piperazinedione

Cat. No. B5514058
M. Wt: 254.26 g/mol
InChI Key: AWLRIURXOVHWIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Phenylsulfonyl)-2,6-piperazinedione derivatives involves several steps, including sulfonation, amidation, and condensation reactions. Studies have shown various synthetic pathways to obtain derivatives of piperazinedione with phenylsulfonyl groups, providing insights into the chemical reactions and conditions necessary for the formation of these compounds (Berredjem et al., 2010), (Shvedaite & Shimkyavichene, 1999).

Molecular Structure Analysis

The molecular structure of 4-(Phenylsulfonyl)-2,6-piperazinedione and its derivatives has been determined through techniques like X-ray crystallography. These studies provide detailed information about the geometric configuration, bond lengths, and angles, contributing to a better understanding of the compound's three-dimensional structure and the effects on its reactivity and interactions (Berredjem et al., 2010).

Chemical Reactions and Properties

The chemical properties of 4-(Phenylsulfonyl)-2,6-piperazinedione derivatives include their reactivity towards different reagents and under various conditions. These compounds participate in a range of chemical reactions, leading to the formation of new structures and compounds. Their chemical behavior is crucial for the development of new pharmaceuticals and materials (Shvedaite & Shimkyavichene, 1999).

Scientific Research Applications

Novel Sulfonated Nanofiltration Membranes Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, exhibit enhanced water flux and dye rejection capabilities. This innovation suggests potential applications in water treatment and purification processes, particularly in the treatment of dye solutions (Liu et al., 2012).

Sulfomethylation of Polyazamacrocycles The sulfomethylation of piperazine and polyazamacrocycles presents a novel route to mixed-side-chain macrocyclic chelates, indicating the potential for creating versatile ligands in coordination chemistry and possibly enhancing the properties of materials and drugs (van Westrenen & Sherry, 1992).

Antidepressant Metabolism Study Investigating the metabolic pathways of a novel antidepressant, Lu AA21004, highlighted the role of specific cytochrome P450 enzymes, offering insights into drug design and the potential for personalized medicine strategies (Hvenegaard et al., 2012).

Atypical Antipsychotic Agents Development The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides as a novel series of atypical antipsychotic agents showcases the therapeutic potential of modifying the chemical structure to target specific receptors, offering new avenues in psychiatric treatment (Park et al., 2010).

Antimicrobial Activity Modulation The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains indicates a promising direction for overcoming resistance in microbial infections, highlighting the importance of chemical modifications for enhanced drug efficacy (Oliveira et al., 2015).

High-performance Zwitterionic Nanofiltration Membrane The development of a zwitterionic nanofiltration membrane based on a novel triamine precursor demonstrates significant advancements in membrane technology for water purification, with improved antifouling properties and selective separation capabilities (Li et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For instance, one study found that a compound bearing a p-tolyl group exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains .

Safety and Hazards

The safety and hazards of a compound depend on its chemical structure and how it is handled. For instance, a safety data sheet for Phenylboronic acid provides information on its hazards and safety precautions .

Future Directions

The future directions in the field of chemistry often involve the development of new synthetic methods and the discovery of novel compounds with potential applications. For instance, recent advances in the field of directed evolution have opened up new research questions and enabled the handling of ever larger library sizes .

properties

IUPAC Name

4-(benzenesulfonyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-9-6-12(7-10(14)11-9)17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLRIURXOVHWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5651836

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